Cas no 79951-46-5 (1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, (1R,4S)-)

1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, (1R,4S)- structure
79951-46-5 structure
Product Name:1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, (1R,4S)-
Numero CAS:79951-46-5
MF:C17H18Cl3N
MW:342.690521717072
CID:4506996
PubChem ID:9882979
Update Time:2025-04-24

1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, (1R,4S)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, (1R,4S)-
    • (1R,4S)-Sertraline HCl
    • rac-trans-Sertraline
    • 79951-46-5
    • trans-(+/-)-sertraline
    • 1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, (1R,4S)-rel-
    • (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine
    • PD062159
    • SCHEMBL3947169
    • BRD-K70464547-003-01-2
    • CP50723
    • UNII-4N6S45X78A
    • C90546
    • 1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, trans-(+/-)-
    • Sertraline, (1RS,4SR)-
    • 79836-45-6
    • BDBM82217
    • 1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, (1R-trans)-
    • ZUY6SFU8RX
    • VGKDLMBJGBXTGI-YVEFUNNKSA-N
    • Sertraline, trans-(+/-)-
    • Sertraline hydrochloride specified impurity A [EP]
    • Q27260225
    • 4N6S45X78A
    • 107508-17-8
    • DTXSID50904948
    • CP-52003
    • Racemic trans-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl- 1-napthalenamine
    • (1RS,4SR)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
    • CP-50723
    • Sertraline, (1R,4S)-
    • [4-(3,4-Dichloro-phenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-methyl-amine
    • (1R,4S)-4-(3,4-DICHLOROPHENYL)-N-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE
    • (1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine
    • SERTRALINE HYDROCHLORIDE IMPURITY A [EP IMPURITY]
    • (1R,4S)-Trans-Sertraline
    • Sertraline (1R,4S)-Isomer
    • AKOS030242812
    • CHEMBL284994
    • Inchi: 1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17-;/m0./s1
    • Chiave InChI: BLFQGGGGFNSJKA-XHXSRVRCSA-N
    • Sorrisi: CN[C@@H]1C2=CC=CC=C2[C@H](C2=CC(Cl)=C(Cl)C=C2)CC1.[H]Cl

Proprietà calcolate

  • Massa esatta: 305.0738049Da
  • Massa monoisotopica: 305.0738049Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 2
  • Complessità: 322
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.8
  • Superficie polare topologica: 12Ų

1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, (1R,4S)- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: (-)-Mandelic acid Solvents: Toluene ;  heated; cooled
1.2 Reagents: Ammonia Catalysts: Di-μ-iododiiodobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]d… ;  8 h, 80 °C; 80 °C → rt; 6 h, rt
1.3 Catalysts: Potassium tert-butoxide Solvents: Toluene ,  Water ;  1 h, reflux; reflux → rt
Riferimento
A Low-Waste Process To Sertraline By Diastereomeric Crystal Resolution and Waste Isomer Racemization
Blacker, A. John; Brown, Stuart; Clique, Blandine; Gourlay, Brian; Headley, Catherine E.; et al, Organic Process Research & Development, 2009, 13(6), 1370-1378

Metodo di produzione 2

Condizioni di reazione
1.1 Catalysts: Calcium carbonate ,  Palladium Solvents: Tetrahydrofuran ,  Carbon dioxide ;  175 bar, 120 °C
Riferimento
Continuous flow hydrogenation of a pharmaceutical intermediate, [4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalenyidene]-methylamine, in supercritical carbon dioxide
Clark, Peter; Poliakoff, Martyn; Wells, Andy, Advanced Synthesis & Catalysis, 2007, 349, 2655-2659

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][(4S)-2-[(5R)-6-(diphenylphosphino-… Solvents: 1,2-Dichloroethane ;  12 h, 20 atm, rt
Riferimento
Spiro[4,4]-1,6-nonadiene-Based Phosphine-Oxazoline Ligands for Iridium-Catalyzed Enantioselective Hydrogenation of Ketimines
Han, Zhaobin; Wang, Zheng; Zhang, Xumu; Ding, Kuiling, Angewandte Chemie, 2009, 48(29), 5345-5349

Metodo di produzione 4

Condizioni di reazione
1.1 Solvents: 1,2-Dichloroethane ;  12 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Catalytic Asymmetric Umpolung Allylation of Imines
Liu, Jie; Cao, Chao-Guo; Sun, Hong-Bao; Zhang, Xia; Niu, Dawen, Journal of the American Chemical Society, 2016, 138(40), 13103-13106

1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, (1R,4S)- Raw materials

1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, (1R,4S)- Preparation Products

Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd